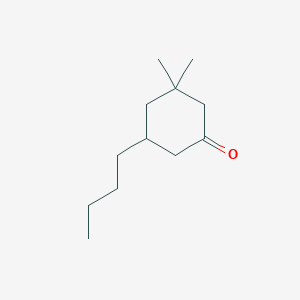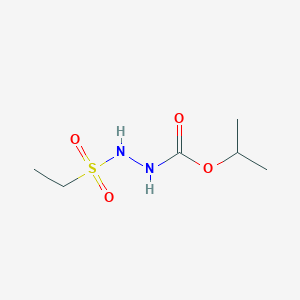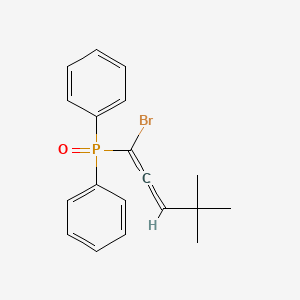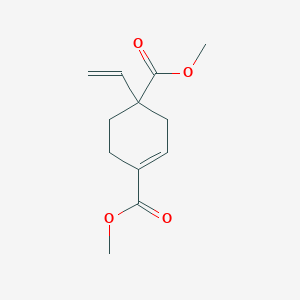![molecular formula C12H23NO2 B14608444 4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- CAS No. 57634-70-5](/img/structure/B14608444.png)
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- is a complex organic compound that belongs to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is notable for its unique structure, which includes a tetrahydro-4H-pyran-4-one core with a diethylamino methyl group and two methyl groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- can be achieved through several methods. One common approach involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to yield the desired pyran derivative . Another method includes the heating of I-Methoxypent-l-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyran derivatives.
Applications De Recherche Scientifique
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyran-4-one: A simpler pyran derivative with similar chemical properties.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Known for its biological activities.
2,6-Dimethyl-4H-pyran-4-one: Another pyran derivative with distinct chemical reactivity.
Uniqueness
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino methyl group and tetrahydro-4H-pyran-4-one core make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
57634-70-5 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
5-(diethylaminomethyl)-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C12H23NO2/c1-5-13(6-2)8-10-9-15-12(3,4)7-11(10)14/h10H,5-9H2,1-4H3 |
Clé InChI |
AEGRMTJPSQBABR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1COC(CC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)




![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)


![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)



![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)

